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molecular formula C15H16N2O4 B8409239 1-(2-Methoxy-4-nitrophenyl)-3-propylpyridin-2(1H)-one

1-(2-Methoxy-4-nitrophenyl)-3-propylpyridin-2(1H)-one

Cat. No. B8409239
M. Wt: 288.30 g/mol
InChI Key: XNNIYXRPERIQFQ-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

500 mg (3.65 mmol) of the product from example 51A are dissolved in 7.3 ml of DMF and cooled to 0° C. To this are added 613 mg (5.47 mmol) of potassium tert-butoxide, and the mixture is left to stir at RT for 30 min. Then 624 mg (3.65 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene are added. The mixture is stirred at RT for 6 h, water is added and the mixture is extracted four times with ethyl acetate. The combined organic phases are dried over sodium sulfate and concentrated. Purification is effected by preparative HPLC. The resulting product fraction is purified further by chromatography on silica gel (eluent: dichloromethane, then 10:1 dichloromethane/methanol). This affords 158 mg (15% of theory) of the desired compound as a solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
solvent
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step Two
Quantity
624 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5](=[O:10])[NH:6][CH:7]=[CH:8][CH:9]=1)[CH2:2][CH3:3].CC(C)([O-])C.[K+].F[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:19]=1[O:27][CH3:28].O>CN(C=O)C>[CH3:28][O:27][C:19]1[CH:20]=[C:21]([N+:24]([O-:26])=[O:25])[CH:22]=[CH:23][C:18]=1[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH2:1][CH2:2][CH3:3])[C:5]1=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(CC)C=1C(NC=CC1)=O
Name
Quantity
7.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
613 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
624 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
The mixture is stirred at RT for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted four times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
The resulting product fraction is purified further by chromatography on silica gel (eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C(C(=CC=C1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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